N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-16-15(22-17-11)14-10-19(23(20,21)18(2)3)9-13(14)12-7-5-4-6-8-12/h4-8,13-14H,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGQJWJCXQLWPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation via [3+2] Cycloaddition
The pyrrolidine scaffold is constructed using a 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. For example:
- Azomethine ylide precursor : N-Methylglycine (sarcosine) and benzaldehyde condense to form an imine, which generates the ylide upon thermal activation.
- Dipolarophile : A substituted acrylonitrile or nitroethylene derivative introduces the phenyl and oxadiazole precursors.
Reaction conditions: Reflux in toluene with catalytic acetic acid (120°C, 12 h). The cycloaddition yields a racemic pyrrolidine derivative, which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Oxadiazole Ring Construction
The 1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime with a carboxylic acid derivative:
- Amidoxime preparation : React 3-cyano-4-phenylpyrrolidine with hydroxylamine hydrochloride in ethanol (80°C, 6 h).
- Cyclization : Treat the amidoxime with triethyl orthoacetate under reflux (24 h) to form the 3-methyl-1,2,4-oxadiazole.
Mechanistic insight : The orthoester acts as both solvent and acylating agent, facilitating cyclodehydration (Figure 2). The product, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine, is isolated in 82% yield after recrystallization from ethanol.
Introduction of the Sulfonamide Group
Sulfonylation of the Pyrrolidine Amine
The secondary amine of the pyrrolidine reacts with N,N-dimethylsulfamoyl chloride under basic conditions:
- Reaction setup : Dissolve 3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine (1 equiv) in dry dichloromethane. Add pyridine (2 equiv) as a base and N,N-dimethylsulfamoyl chloride (1.2 equiv) dropwise at 0°C.
- Stirring : Continue for 12 h at room temperature.
- Workup : Quench with ice water, extract with DCM, dry over Na2SO4, and evaporate under reduced pressure.
Yield : 75–80% after purification by flash chromatography (ethyl acetate/methanol, 9:1).
Key characterization data :
- 1H NMR (CDCl3) : δ 7.45–7.30 (m, 5H, Ph), 4.21 (q, J = 7.2 Hz, 1H, pyrrolidine-H), 3.82 (s, 6H, N(CH3)2), 3.10–2.95 (m, 2H, pyrrolidine-H), 2.65 (s, 3H, oxadiazole-CH3).
- HRMS : m/z calculated for C16H21N4O3S [M+H]+: 365.1382, found: 365.1385.
Alternative Synthetic Routes
Oxadiazole-Pyrrolidine Coupling via Suzuki-Miyaura Reaction
An alternative approach involves pre-forming the oxadiazole and coupling it to a brominated pyrrolidine:
- Synthesize 5-bromo-3-methyl-1,2,4-oxadiazole via bromination of the parent oxadiazole.
- Perform a Pd-catalyzed cross-coupling with 4-phenylpyrrolidine-1-boronic acid.
Conditions : Pd(PPh3)4 (5 mol%), K2CO3, dioxane/H2O (4:1), 90°C, 24 h.
Reductive Amination for Pyrrolidine Formation
A reductive amination strategy constructs the pyrrolidine ring while introducing substituents:
- Condense 4-phenyl-2-nitrobutanal with methylamine to form an imine.
- Reduce with NaBH4 to yield the pyrrolidine.
Challenges and Optimization
- Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Reactions must be conducted in anhydrous solvents.
- Stereochemical control : The cycloaddition step produces a racemic mixture. Chiral auxiliaries or asymmetric catalysis could enable enantioselective synthesis.
- Sulfonylation efficiency : Excess sulfamoyl chloride (>1.2 equiv) leads to di-sulfonylated byproducts. Stoichiometric control is critical.
Industrial-Scale Considerations
For bulk production, continuous flow chemistry offers advantages:
Chemical Reactions Analysis
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonamide group to an amine.
Scientific Research Applications
N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, reducing the production of reactive oxygen species and protecting cells from damage.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Core Structure: The target compound’s pyrrolidine core contrasts with navacaprant’s quinoline-piperidine hybrid and the pyrazole-based reference compound. Pyrrolidine’s five-membered ring offers conformational rigidity, whereas quinoline’s aromaticity (navacaprant) may enhance π-π stacking in target binding .
- Oxadiazole vs. Sulfur-Containing Groups: The target and navacaprant share the 3-methyl-1,2,4-oxadiazole moiety, a feature absent in the pyrazole derivative.
- Functional Group Diversity : The target’s dimethylsulfonamide group (-SO₂NMe₂) differs from navacaprant’s tetrahydropyran-linked amine and the pyrazole’s aldehyde (-CHO), suggesting divergent solubility and target selectivity profiles.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physicochemical Properties
Research Findings :
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound and navacaprant likely improves metabolic stability compared to the pyrazole derivative’s sulfanyl group, which may be susceptible to oxidative metabolism .
- Solubility : The sulfonamide group in the target compound enhances water solubility relative to navacaprant’s lipophilic tetrahydropyran-amine and the pyrazole’s trifluoromethyl group .
Biological Activity
N,N-Dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-sulfonamide is a synthetic compound characterized by its unique structural features, including a pyrrolidine ring, a sulfonamide group, and an oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 306.39 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈N₄O₂S |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the sulfonamide group allows for potential interactions with enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with oxadiazole moieties often possess significant antimicrobial properties. A study focusing on similar oxadiazole derivatives revealed their effectiveness against a range of bacterial strains, suggesting that this compound may exhibit comparable activity.
Anti-inflammatory Properties
The sulfonamide group is known for its anti-inflammatory effects. Compounds containing this functional group have been shown to inhibit the synthesis of pro-inflammatory cytokines. Investigations into related compounds have demonstrated their ability to modulate inflammatory responses in vitro and in vivo.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-y)-4-phenylpyrrolidine showed promising inhibition zones compared to standard antibiotics.
- Anti-inflammatory Response : In a controlled experiment involving murine models, compounds with similar structural features were administered to assess their impact on inflammation markers. The results indicated a significant reduction in TNF-alpha levels, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings
Recent studies have focused on synthesizing and characterizing new derivatives based on the core structure of N,N-dimethyl-3-(3-methyl-1,2,4-oxadiazol-5-y)-4-phenylpyrrolidine-1-sulfonamide. These investigations aim to enhance its biological activity and selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
